molecular formula C13H10N4S B1280098 4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol CAS No. 56041-34-0

4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No. B1280098
CAS RN: 56041-34-0
M. Wt: 254.31 g/mol
InChI Key: WARXPHYYFONLBH-UHFFFAOYSA-N
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Description

The compound 4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic molecule that has been the subject of various studies due to its potential biological activity and chemical properties. This compound is part of a broader class of 1,2,4-triazole derivatives, which are known for their diverse pharmacological activities and are of interest in medicinal chemistry .

Synthesis Analysis

The synthesis of 4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol derivatives typically involves multi-step reaction sequences. For instance, the reaction of 2-cyanopyridine with N-phenylthiosemicarbazide can lead to the formation of a 1,2,4-triazole-3-thione, which can be further modified to produce various derivatives . Another example is the cyclization of potassium dithiocarbazinate with hydrazine hydrate, which forms the basic nucleus of the triazole compound . These synthetic routes often involve the use of reagents like hydrazine hydrate, thiosemicarbazide, and chloroacetic acid, and conditions such as reflux in water .

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated using techniques such as single-crystal X-ray diffraction, NMR spectroscopy, and elemental analysis. For example, one derivative crystallizes in the triclinic space group P-1, with specific bond lengths and angles that have been determined through X-ray structure determination . Density functional theory (DFT) calculations have also been employed to optimize the geometry and study the frontier orbital energy and atomic net charges of these molecules .

Chemical Reactions Analysis

The 1,2,4-triazole-3-thiol derivatives can undergo various chemical reactions to form new compounds. For instance, they can react with ethylene chlorohydrine, amines, and aromatic aldehydes to yield different derivatives with potential pharmacological actions . These reactions are important for the development of new drugs and for understanding the chemical behavior of the triazole nucleus.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol derivatives have been studied through various methods. The compounds' melting points, chromatographic profiles, and spectroscopic data (IR, NMR) have been used to confirm their identities . Additionally, molecular docking studies have suggested that these compounds could influence the activity of enzymes like kinases, cyclooxygenase-2, and lanosterol 14-α-demethylase . The anti-inflammatory properties of some derivatives have also been evaluated, indicating the potential for these compounds to be used in therapeutic applications .

Scientific Research Applications

Antimicrobial Activities

4-Phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol and its derivatives have been extensively studied for their antimicrobial properties. For instance, Bayrak et al. (2009) synthesized various derivatives of this compound and evaluated their antimicrobial activities, finding that most compounds exhibited good or moderate activity. This indicates the potential of these compounds in developing new antimicrobial agents (Bayrak et al., 2009).

Corrosion Inhibition

The compound has been investigated for its use in corrosion inhibition. Ansari et al. (2014) synthesized Schiff’s bases of pyridyl substituted triazoles, including this compound, and found them effective as corrosion inhibitors for mild steel in hydrochloric acid solution. Their study suggests these compounds can form a protective film on metal surfaces, offering a promising avenue for industrial applications (Ansari et al., 2014).

Structural and Chemical Analysis

The structural and chemical properties of these triazole derivatives have been a subject of interest. Castiñeiras et al. (2018) conducted a study on the synthesis and structural assessment of a specific derivative of this compound, contributing to the understanding of its chemical behavior and potential applications in various fields (Castiñeiras et al., 2018).

Anti-Inflammatory Properties

Research has also explored the anti-inflammatory properties of derivatives of 4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol. Arustamyan et al. (2021) synthesized derivatives and tested them for anti-inflammatory activity, indicating potential pharmacological applications (Arustamyan et al., 2021).

Catalytic Activities

Another area of research is the investigation of catalytic activities of derivatives of this compound. Adiguzel et al. (2020) conducted a computational study on pyridine-substituted-bis-1,2,4-triazole derivatives, revealing their potential as catalysts in various chemical reactions (Adiguzel et al., 2020).

Safety And Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the retrieved papers . Therefore, it is recommended to handle this compound with general laboratory safety procedures.

Future Directions

The future directions for the study of this compound could involve further exploration of its synthesis, molecular structure, and chemical reactions . Additionally, more research could be conducted to understand its mechanism of action and to assess its physical and chemical properties in more detail .

properties

IUPAC Name

4-phenyl-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4S/c18-13-16-15-12(11-8-4-5-9-14-11)17(13)10-6-2-1-3-7-10/h1-9H,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WARXPHYYFONLBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20493930
Record name 4-Phenyl-5-(pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20493930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol

CAS RN

56041-34-0
Record name 4-Phenyl-5-(pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20493930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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